Methyl 7-(furan-2-yl)-5-(methoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(furan-2-yl)-5-(methoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core with substituents at positions 5 (methoxymethyl), 6 (methyl carboxylate), and 7 (furan-2-yl). The 4,7-dihydro configuration indicates partial saturation of the pyrimidine ring, which influences its electronic and steric properties . The furan and methoxymethyl groups are critical for modulating solubility, bioavailability, and intermolecular interactions, as seen in related compounds .
Properties
IUPAC Name |
methyl 7-(furan-2-yl)-5-(methoxymethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-19-6-8-10(12(18)20-2)11(9-4-3-5-21-9)17-13(16-8)14-7-15-17/h3-5,7,11H,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYKYUASOQYJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(N2C(=NC=N2)N1)C3=CC=CO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331298 | |
| Record name | methyl 7-(furan-2-yl)-5-(methoxymethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
775292-01-8 | |
| Record name | methyl 7-(furan-2-yl)-5-(methoxymethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 7-(furan-2-yl)-5-(methoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14N4O4
- Molecular Weight : 290.27 g/mol
- CAS Number : 775292-01-8
- Solubility : 37.6 µg/mL at pH 7.4 .
Biological Activity Overview
Triazolopyrimidine derivatives, including the compound in focus, have shown a range of biological activities:
-
Anticancer Activity :
- Recent studies indicate that triazolopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis .
- A notable study demonstrated that certain triazolopyrimidine complexes showed comparable efficacy to standard anticancer drugs against a panel of cancer cell lines .
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Antimicrobial Properties :
- The compound has been investigated for its antimicrobial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Complexes derived from similar triazolopyrimidine structures exhibited potent antimicrobial effects and were effective against biofilms .
- Neuroprotective Effects :
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, which can disrupt replication and transcription processes .
- Reactive Oxygen Species Scavenging : Studies suggest that triazolopyrimidine complexes can act as scavengers of reactive oxygen species (ROS), thus protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have documented the biological activity of triazolopyrimidine derivatives:
Comparison with Similar Compounds
Key Observations :
- Electron-Rich vs. Electron-Deficient Substituents : The furan-2-yl group (target compound) provides electron-rich aromaticity, contrasting with electron-deficient fluorophenyl or trifluoromethyl groups in analogs. This may enhance π-π stacking in biological systems but reduce metabolic stability .
Q & A
(Basic) What are the standard synthetic protocols for this compound?
The compound is synthesized via multi-component reactions. A one-pot three-component approach using 5-amino-triazoles, aldehydes (e.g., furan-2-carbaldehyde), and methyl acetoacetate in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst achieves cyclization at 80–100°C. Yields are optimized using green solvents (ethanol/water mixtures) and microwave-assisted heating .
(Advanced) How can reaction yields be improved under varying solvent conditions?
Systematic solvent screening (e.g., DMF for polar aprotic conditions vs. acetic acid for protic) enhances cyclization efficiency. Catalysts like TMDP (trimethylenediphosphonic acid) in water/ethanol (1:1 v/v) improve yields to 85% by accelerating imine formation. Reaction monitoring via TLC and recrystallization in EtOH/DMF ensures purity .
(Basic) Which spectroscopic techniques confirm structural identity?
¹H/¹³C NMR (400 MHz, DMSO-d₆) resolves the fused triazole-pyrimidine core and substituents (e.g., furan-2-yl δ 7.6–8.1 ppm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 345.1). X-ray crystallography confirms stereochemistry and hydrogen-bonding patterns .
(Advanced) How to resolve contradictions in reported biological activities of analogs?
Comparative structure-activity relationship (SAR) studies analyze substituent effects. For example, replacing methoxymethyl with bromophenyl groups increases CDK2 inhibition (IC₅₀ from 12 µM to 3.5 µM) due to enhanced hydrophobic binding. Docking simulations (AutoDock Vina) and kinase profiling clarify discrepancies .
(Basic) What biological targets are pharmacologically relevant?
Primary targets include cyclin-dependent kinases (CDK2, IC₅₀ ~15 µM) and microbial enzymes (e.g., E. coli DNA gyrase). Binding affinity is assessed via fluorescence polarization assays and microbial time-kill studies .
(Advanced) How to validate anticancer mechanisms experimentally?
siRNA knockdown of CDK2 in HeLa cells, followed by apoptosis analysis (Annexin V/PI staining via flow cytometry), confirms target specificity. Synergy studies with doxorubicin (combination index <0.8) and toxicity profiling in HEK293 cells establish therapeutic windows .
(Basic) Which structural features influence solubility and reactivity?
The methoxymethyl group (-OCH₂CH₃) increases hydrophilicity (logP ~1.8), while the furan ring enables π-π stacking with aromatic residues. The ester moiety at C6 allows derivatization via hydrolysis to carboxylic acids .
(Advanced) How does modifying the furan substituent affect metabolic stability?
Electron-withdrawing groups (e.g., nitro at C5 of furan) reduce CYP3A4-mediated oxidation, as shown in liver microsome assays (t₁/₂ increased from 2.1 to 6.7 h). Deuterium labeling at vulnerable positions tracked via LC-MS confirms metabolic pathways .
(Basic) What in vitro assays evaluate antimicrobial activity?
Broth microdilution (MIC against S. aureus: 8 µg/mL) and time-kill kinetics (3-log reduction in 12 h) are standard. Agar diffusion assays (zone of inhibition ≥15 mm) validate bactericidal effects .
(Advanced) Which computational methods predict ADMET properties?
QSAR models (e.g., SwissADME) using descriptors like topological polar surface area (TPSA ~90 Ų) and logP predict blood-brain barrier exclusion. Molecular dynamics (Desmond) simulations forecast hepatotoxicity via CYP450 binding free energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
